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molecular formula C7H3Cl2NO4 B1267645 2,6-Dichloro-3-nitrobenzoic acid CAS No. 55775-97-8

2,6-Dichloro-3-nitrobenzoic acid

Cat. No. B1267645
M. Wt: 236.01 g/mol
InChI Key: PCIHIUCCINHORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980911B2

Procedure details

2,6-Dichlorobenzoic acid (10 g, 52 mmol) was added portion wise to a previously stirred mixture of nitric acid (15 mL) and sulfuric acid (30 mL) at 55° C. and stirred for 30 minutes followed by stirring at room temperature for 0.5 hour. The reaction mixture was poured into crushed ice and the precipitated off white solid was filtered, washed with water, and dried under vacuum to afford 2,6-dichloro-3-nitrobenzoic acid (7 g, 57%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([OH:6])=[O:5].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:10]([N+:12]([O-:14])=[O:13])=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 0.5 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
the precipitated off white solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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